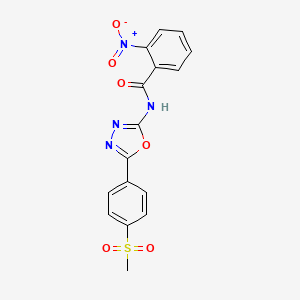

![molecular formula C21H20N2O3S B2659116 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941893-53-4](/img/structure/B2659116.png)

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. It has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Binding Studies and Protein Interactions

Naphthalenesulfonamide derivatives have been utilized as fluorescent probes to study the binding properties of molecules to proteins. For instance, a study utilized a fluorescent probe derived from a naphthalenesulfonamide compound to indirectly measure the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This method provides a simple, sensitive, and rapid determination of binding mechanisms, suggesting that the binding could be of a hydrophobic nature, with the aromatic ring playing a primary role (Jun et al., 1971).

Materials for Fuel Cells

Sulfonated naphthalene dianhydride-based polyimide copolymers were studied for their potential in fuel cell applications. These materials demonstrated good mechanical strength, water stability, and proton conductivity, which are critical properties for their application in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Environmental Sensing and Remediation

Naphthalene-sulfonamide derivatives have been used in the development of sensors for environmental monitoring. For example, a lead (II) solid-contact potentiometric sensor based on a naphthalene-sulfonamide derivative demonstrated high sensitivity and selectivity, showing promise for the detection of lead in environmental and medicinal samples (Kamal et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibition activity of various sulfonamides derived from naphthalene has shown potential for the development of anti-inflammatory and anti-diabetic drugs. These compounds were evaluated for their ability to inhibit lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic pathways, respectively (Abbasi et al., 2015).

Eigenschaften

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h1-2,5-9,11-12,14-15,22H,3-4,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAIPTQGKRAVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)

![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)

![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)

![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)